7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C27H21ClO6 . This compound is characterized by its unique structure, which includes a chromenone core, a chlorophenyl group, and a benzodioxin moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl acetic acid derivatives, which are reacted with the chromenone core under suitable conditions.
Attachment of the benzodioxin moiety: This can be done through etherification reactions, where the benzodioxin group is introduced using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It may bind to specific receptors or enzymes, leading to the inhibition or activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar compounds to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one include:
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: This compound has a similar structure but with a phenyl group instead of the benzodioxin moiety.
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one: This derivative includes additional ethyl and methyl groups, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one , also known as a substituted chromenone, is a member of the chromone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on synthesized data, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H14ClO4 with a molecular weight of approximately 389.23 g/mol. The structural representation includes a chromenone core with functional groups that enhance its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H14ClO4 |
Molecular Weight | 389.23 g/mol |
Melting Point | 604.2 °C |
Solubility | Soluble in DMSO |
Antioxidant Activity
Recent studies have indicated that compounds within the chromenone class exhibit significant antioxidant properties. The antioxidant activity is typically assessed using various assays, including DPPH and ABTS radical scavenging tests. For instance, related compounds have shown IC50 values ranging from 2.07 μM to 2.35 μM, indicating potent antioxidant potential .
Antimicrobial Activity
The synthesized derivatives of chromenones have been evaluated for their antimicrobial efficacy against various bacterial strains. The antibacterial screening demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. Compounds with similar structures have shown efficacy as acetylcholinesterase inhibitors, which is critical in the treatment of neurodegenerative diseases .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this chromenone have shown strong inhibitory activity against AChE, which is essential for managing conditions like Alzheimer's disease.
- Urease : The compound has also exhibited strong urease inhibition, indicating potential applications in treating urease-related disorders .
Case Studies
- Antioxidant Evaluation : A study conducted on various substituted chromenones revealed that modifications to the phenyl ring significantly influenced antioxidant activity. The most active compound in this series had an IC50 of 2.07 μM, demonstrating the importance of structural optimization in enhancing biological efficacy .
- Antimicrobial Screening : In a comparative study of chromenones against bacterial strains, the synthesized derivatives showed promising results with varying degrees of effectiveness. Notably, compounds bearing electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClO6/c26-17-4-1-15(2-5-17)21(27)14-31-18-6-7-19-23(12-18)32-13-20(25(19)28)16-3-8-22-24(11-16)30-10-9-29-22/h1-8,11-13H,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBCSILRWVSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.